molecular formula C14H20N2O4 B2887660 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide CAS No. 2034445-46-8

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide

Cat. No.: B2887660
CAS No.: 2034445-46-8
M. Wt: 280.324
InChI Key: RPMAFIMQRRXDOV-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is an organic compound with a complex structure that includes a methoxyethoxy group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of isonicotinic acid with tetrahydrofuran-2-ylmethanol under specific conditions to form an ester intermediate. This intermediate is then reacted with 2-(2-methoxyethoxy)amine to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)benzamide
  • 2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyridine

Uniqueness

2-(2-methoxyethoxy)-N-((tetrahydrofuran-2-yl)methyl)isonicotinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyethoxy group and a tetrahydrofuran ring makes it particularly versatile for various applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-7-8-20-13-9-11(4-5-15-13)14(17)16-10-12-3-2-6-19-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMAFIMQRRXDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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